REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:11][CH:10]2C(OCC)=O)=[C:5]([CH3:17])[CH:4]=1)#[N:2].CC[O-].[Na+].O>C(O)C>[CH3:17][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[CH2:9][CH:10]=[O:11])[C:1]#[N:2] |f:1.2|
|
Name
|
ethyl 3-(4-cyano-2-methylphenyl)oxirane-2-carboxylate
|
Quantity
|
927 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(O1)C(=O)OCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred at 0 for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the sodium salt of the epoxy compound was filtered
|
Type
|
DISSOLUTION
|
Details
|
The sodium salt of the epoxy compound was then dissolved in 5 mL of water
|
Type
|
ADDITION
|
Details
|
added 5 mL of 1 N of HCl and 20 mL of toluene
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed by saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled off solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C#N)C=CC1CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |